molecular formula C14H10BrIN2O2S B8769793 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-4-iodo-1-[(4-methylphenyl)sulfonyl]-

1H-Pyrrolo[2,3-b]pyridine, 5-bromo-4-iodo-1-[(4-methylphenyl)sulfonyl]-

Cat. No. B8769793
M. Wt: 477.12 g/mol
InChI Key: KCGQOIUQBZBNHG-UHFFFAOYSA-N
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Patent
US08785438B2

Procedure details

55% Sodium hydride (170 mg) and 4-methylbenzenesulfonyl chloride (740 mg) were added to a solution of 5-bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine obtained by the method described in WO 2008/150914 (1.14 g) in N,N-dimethylformamide (12 ml) in an ice bath, and the mixture was stirred at room temperature for 3 hours. An aqueous ammonium chloride solution was added to the reaction solution, and the precipitated solid was collected by filtration and washed with water. This was dissolved in dichloromethane and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to give the title compound (1.68 g).
Quantity
170 mg
Type
reactant
Reaction Step One
Quantity
740 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2008/150914
Quantity
1.14 g
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][C:4]1[CH:9]=[CH:8][C:7]([S:10](Cl)(=[O:12])=[O:11])=[CH:6][CH:5]=1.[Br:14][C:15]1[C:16]([I:24])=[C:17]2[CH:23]=[CH:22][NH:21][C:18]2=[N:19][CH:20]=1.[Cl-].[NH4+]>CN(C)C=O>[Br:14][C:15]1[C:16]([I:24])=[C:17]2[CH:23]=[CH:22][N:21]([S:10]([C:7]3[CH:8]=[CH:9][C:4]([CH3:3])=[CH:5][CH:6]=3)(=[O:12])=[O:11])[C:18]2=[N:19][CH:20]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
170 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
740 mg
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C(=C2C(=NC1)NC=C2)I
Step Two
Name
2008/150914
Quantity
1.14 g
Type
reactant
Smiles
Name
Quantity
12 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained by the method
FILTRATION
Type
FILTRATION
Details
the precipitated solid was collected by filtration
WASH
Type
WASH
Details
washed with water
DISSOLUTION
Type
DISSOLUTION
Details
This was dissolved in dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC=1C(=C2C(=NC1)N(C=C2)S(=O)(=O)C2=CC=C(C=C2)C)I
Measurements
Type Value Analysis
AMOUNT: MASS 1.68 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.